molecular formula C15H9Cl2NO2 B13999339 N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)acetamide CAS No. 92424-23-2

N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)acetamide

Cat. No.: B13999339
CAS No.: 92424-23-2
M. Wt: 306.1 g/mol
InChI Key: QFNCTSVKIYFHKB-UHFFFAOYSA-N
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Description

Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)-: is a chemical compound known for its unique structure and properties. It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two chlorine atoms and a ketone group on the fluorene backbone, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)- typically involves the following steps:

    Starting Material: The synthesis begins with 2,7-dichloro-9H-fluorene as the starting material.

    Oxidation: The fluorene is oxidized to introduce the ketone group at the 9-position, forming 2,7-dichloro-9-oxo-9H-fluorene.

    Acetylation: The ketone compound is then reacted with acetamide under specific conditions to yield the final product, Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)-.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and acetylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylaminofluorene: Another fluorene derivative with similar structural features but different functional groups.

    2,7-Dichloro-9H-fluorene: The precursor compound used in the synthesis of Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)-.

    Fluorenylacetamide: A related compound with a different substitution pattern on the fluorene ring.

Uniqueness

Acetamide, N-(2,7-dichloro-9-oxo-9H-fluoren-3-yl)- is unique due to the specific positioning of the chlorine atoms and the ketone group, which confer distinct chemical and biological properties

Properties

CAS No.

92424-23-2

Molecular Formula

C15H9Cl2NO2

Molecular Weight

306.1 g/mol

IUPAC Name

N-(2,7-dichloro-9-oxofluoren-3-yl)acetamide

InChI

InChI=1S/C15H9Cl2NO2/c1-7(19)18-14-6-10-9-3-2-8(16)4-11(9)15(20)12(10)5-13(14)17/h2-6H,1H3,(H,18,19)

InChI Key

QFNCTSVKIYFHKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)C3=C(C2=O)C=C(C=C3)Cl)Cl

Origin of Product

United States

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